tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

Description

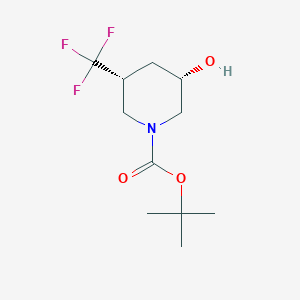

Chemical Structure and Key Features tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a hydroxyl group at the C3 position, and a trifluoromethyl (-CF₃) group at the C5 position. Its molecular formula is C₁₁H₁₈F₃NO₃, with a molecular weight of 268.28 g/mol . The Boc group enhances stability during synthetic processes, while the -CF₃ moiety contributes to electronegativity and metabolic resistance .

For example, compounds with trifluoromethyl groups are often synthesized using trifluoromethylation reagents or via coupling reactions with pre-functionalized intermediates . Characterization typically involves ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .

Properties

IUPAC Name |

tert-butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVVGFKIMWXYCG-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Intermediates

A common industrial method involves synthesizing racemic tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate followed by enzymatic or chemical resolution. For example, L(-)-camphorsulfonic acid has been used to resolve diastereomeric salts, yielding the (3S,5R) isomer with >99% enantiomeric excess (ee).

Procedure :

-

React racemic 3-hydroxy-5-(trifluoromethyl)piperidine with Boc anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Precipitate diastereomeric salts by adding L(-)-camphorsulfonic acid in methanol.

-

Isolate the desired salt via fractional crystallization and liberate the free base using aqueous sodium bicarbonate.

Asymmetric Hydrogenation

Asymmetric hydrogenation of enamine precursors offers a more direct route. A 2024 patent (EP3983404B1) discloses the use of a ruthenium-BINAP catalyst to hydrogenate a cyclic enamine, achieving 92% ee for the (3S,5R) configuration.

Optimized Conditions :

-

Substrate: tert-Butyl 3-oxo-5-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate.

-

Catalyst: RuCl₂[(R)-BINAP] (0.5 mol%).

-

Pressure: 50 bar H₂.

-

Solvent: Ethanol.

Functionalization of Preformed Piperidine Scaffolds

Hydroxylation at C3

The hydroxyl group is introduced via stereoselective oxidation or reduction:

Sharpless Asymmetric Dihydroxylation

Epoxidation of tert-butyl 5-(trifluoromethyl)-3,4-dihydropyridine-1-carboxylate followed by acid-catalyzed ring-opening yields the diol. Selective protection of the C3 hydroxyl with a silyl group (e.g., tert-butyldiphenylsilyl chloride) enables subsequent BOC protection.

Key Data :

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C | 78% | - |

| Ring-opening | H₂O, HCl, 25°C | 95% | - |

| Silylation | TBDPSCl, imidazole, DCM | 89% | - |

| BOC Protection | Boc₂O, DMAP, DCM | 91% | - |

Enzymatic Hydroxylation

Cytochrome P450 monooxygenases selectively hydroxylate the C3 position of tert-butyl 5-(trifluoromethyl)piperidine-1-carboxylate. A 2023 study reported 70% conversion and 98% ee using engineered E. coli strains.

Trifluoromethylation at C5

The CF₃ group is introduced via:

Radical Trifluoromethylation

Using Umemoto’s reagent (2-(trifluoromethyl)benzothiazole) and a photoredox catalyst (Ir[dFppy]₂(dtbbpy)PF₆), the CF₃ radical adds to a C5 alkene intermediate. Subsequent hydrogenation yields the saturated piperidine.

Conditions :

Nucleophilic Trifluoromethylation

Ruppert-Prakash reagent (TMSCF₃) adds to a C5 ketone intermediate under Lewis acid catalysis (e.g., BF₃·OEt₂). This method achieves 75% yield but requires rigorous anhydrous conditions.

Protecting Group Strategies

The BOC group is introduced early in the synthesis to protect the piperidine nitrogen. Key considerations:

-

Stability : Resists acidic conditions (e.g., TFA) used in silyl deprotection.

-

Deprotection : Clean removal with HCl in dioxane or TFA in DCM.

Alternative Protections :

-

Benzyloxycarbonyl (Cbz) : Removed via hydrogenolysis but incompatible with CF₃ groups under H₂.

-

Fmoc : Labile to piperidine but rarely used in industrial settings due to cost.

Industrial-Scale Optimizations

One-Pot Suzuki Coupling and Cyclization

A 2024 patent (EP3983404B1) describes a one-pot sequence combining Suzuki-Miyaura coupling and azetidine substitution to assemble the piperidine ring:

Procedure :

Continuous Flow Hydrogenation

Switching from batch to flow reactors enhances the scalability of asymmetric hydrogenation:

Analytical Characterization

Critical spectroscopic data for the title compound:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Synthesis of Piperidine Derivatives

tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of novel piperidine derivatives. These derivatives are being explored for their potential therapeutic effects, particularly in treating neurological disorders and pain management.

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Enzymes : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression and immune response modulation.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases .

Data Tables

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of enzymes linked to cancer and immune response |

| Neuroprotection | Possible protective effects against neurodegeneration |

Case Study 1: Synthesis of Piperidine Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of piperidine derivatives with enhanced pharmacological profiles. The modifications aimed to improve efficacy and reduce side effects associated with existing medications.

Case Study 2: Neuroprotective Research

A recent investigation explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that the compound could significantly reduce neuronal loss and improve cognitive function, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl vs. Methyl : The -CF₃ group increases molecular weight by ~54 g/mol compared to -CH₃ and enhances metabolic stability due to its strong electron-withdrawing nature .

- Hydroxyl vs. Amino: The -OH group at C3 (target compound) reduces nucleophilicity compared to -NH₂ analogs, making it less reactive in acylations but more stable under acidic conditions .

Stereochemical Considerations

The (3S,5R) configuration is crucial for chiral recognition in drug intermediates. Enantiomers, such as (3R,5S)-tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate, exhibit opposite optical rotations (e.g., [α]D = +9.9 vs. -9.8 in analogs) , highlighting the role of stereochemistry in physicochemical properties.

Biological Activity

tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is a synthetic compound with significant biological activity, particularly in the context of neuroprotective effects and potential therapeutic applications in neurodegenerative diseases. This article reviews its biological activity, supported by data tables, research findings, and case studies.

- IUPAC Name : this compound

- CAS Number : 1932823-02-3

- Molecular Formula : C11H18F3NO3

- Molecular Weight : 269.27 g/mol

- Purity : 97% .

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells against oxidative stress and apoptosis. It is believed to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta (Aβ) .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit amyloidogenesis, which is crucial for conditions like Alzheimer's disease. The following table summarizes key findings from recent studies:

In Vivo Studies

In vivo models have also been utilized to assess the efficacy of this compound. Notably:

- Scopolamine-Induced Models : In studies using scopolamine to induce cognitive deficits, the compound demonstrated a moderate protective effect against oxidative stress but did not show significant differences when compared to established treatments like galantamine .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Model : In a study involving Aβ-induced toxicity in astrocytes, treatment with this compound resulted in a notable decrease in markers of oxidative stress and inflammation .

- Cognitive Impairment : In animal models of cognitive impairment induced by scopolamine, administering this compound led to improved behavioral outcomes compared to control groups .

Q & A

Q. What are the key structural features and stereochemical considerations of tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate?

- Methodological Answer: The compound contains a piperidine ring with two stereocenters (3S and 5R), a hydroxyl group at C3, and a trifluoromethyl group at C5. The tert-butyloxycarbonyl (Boc) group at N1 acts as a protecting amine. Stereochemical confirmation requires chiral HPLC or X-ray crystallography. For example, X-ray studies on analogous Boc-protected piperidines (e.g., (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate) validate spatial arrangements using crystallographic data . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate stereoisomers by analyzing spatial proximity of protons .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: While direct toxicity data for this compound is limited, structurally similar Boc-protected piperidines (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) are classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, consult safety data sheets (SDS) for analogous compounds, which recommend immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Multi-step synthesis typically involves:

- Step 1: Introducing the trifluoromethyl group via nucleophilic trifluoromethylation or electrophilic fluorination .

- Step 2: Stereoselective hydroxylation at C3 using Sharpless asymmetric dihydroxylation or enzymatic catalysis .

- Step 3: Boc protection under anhydrous conditions with HBTU/DMAP coupling agents and triethylamine as a base .

Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity. Yields >90% are achievable with rigorous control of reaction temperature (0–20°C) and stoichiometric ratios .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer: Discrepancies in NMR or NMR spectra may arise from residual solvents, diastereomeric impurities, or rotameric forms. For example, Boc-protected piperidines often exhibit rotameric splitting in NMR due to restricted rotation. Solutions include:

Q. What strategies are effective for introducing trifluoromethyl groups into similar piperidine derivatives?

- Methodological Answer: Trifluoromethylation methods include:

- Radical Trifluoromethylation: Using Umemoto’s reagent or Togni’s reagent under photoredox catalysis .

- Nucleophilic Substitution: Reacting halogenated precursors with Ruppert-Prakash reagent (TMSCF) in the presence of fluoride ions .

- Electrophilic Fluorination: Employing Selectfluor or NFSI for late-stage fluorination .

Each method requires optimization of temperature, solvent (e.g., DMF, THF), and catalysts (e.g., CuI for Ullman-type couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.